2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide

Description

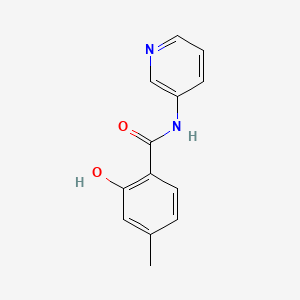

2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a hydroxyl group at the 2-position, a methyl group at the 4-position of the benzene ring, and an amide linkage to a pyridin-3-yl moiety. Its molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol.

Properties

CAS No. |

783370-78-5 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

2-hydroxy-4-methyl-N-pyridin-3-ylbenzamide |

InChI |

InChI=1S/C13H12N2O2/c1-9-4-5-11(12(16)7-9)13(17)15-10-3-2-6-14-8-10/h2-8,16H,1H3,(H,15,17) |

InChI Key |

PQBMAYQWLXIFAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CN=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with pyridin-3-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

Oxidation: Formation of 2-hydroxy-4-methyl-N-(pyridin-3-yl)benzaldehyde.

Reduction: Formation of 2-hydroxy-4-methyl-N-(pyridin-3-yl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-hydroxy-4-methyl-N-(pyridin-3-yl)benzamide with structurally or functionally related benzamide derivatives, focusing on structural features , synthesis , biological activity , and physicochemical properties . Data are synthesized from peer-reviewed studies and patents (Table 1).

Table 1: Comparative Analysis of Benzamide Derivatives

Structural and Functional Insights

Substituent Effects on Bioactivity :

- The hydroxyl group in this compound may enhance hydrogen bonding with biological targets compared to methoxy (e.g., 4-Methoxy-N-(pyridin-3-yl)benzamide ) or methyl substituents.

- Thiazole-containing analogs (e.g., 4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide ) exhibit antimicrobial activity, suggesting heterocyclic rings modulate target specificity .

- Bulky substituents (e.g., trifluoromethyl in flumbatinib ) improve kinase selectivity by occupying hydrophobic pockets .

Synthesis Methods :

- Amide coupling using EDCI/HOBt (83% yield) is efficient for simple benzamides , while multi-step synthesis (e.g., imatinib) requires flow chemistry and sequential aminations .

- Hydroxamic acid derivatives (e.g., HPAPB) involve refluxing with pyridine, highlighting the role of reaction conditions in introducing polar groups .

Biological Activity :

- Kinase inhibitors (imatinib, flumbatinib) target ATP-binding domains, with imatinib’s piperazinylmethyl group critical for BCR-ABL inhibition .

- HDAC inhibitors like HPAPB leverage hydroxamic acid to chelate zinc ions in enzyme active sites, demonstrating comparable efficacy to SAHA but lower toxicity .

Physicochemical Properties :

- Polarity : Hydroxyl and hydroxamic acid groups increase water solubility (e.g., HPAPB) vs. lipophilic analogs (e.g., flumbatinib).

- logP : Methoxy and trifluoromethyl groups (logP ~3–4) enhance membrane permeability, whereas hydroxyl groups reduce logP .

Key Contrasts and Challenges

- Selectivity vs. Potency : While imatinib and flumbatinib inhibit kinases, their primary targets differ (BCR-ABL vs. DDR1/2), underscoring the impact of structural complexity on specificity .

- Synthetic Accessibility : Simple benzamides (e.g., compounds) are synthesized in high yields, whereas kinase inhibitors require advanced techniques, increasing production costs .

Biological Activity

2-Hydroxy-4-methyl-N-(pyridin-3-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity

- Antioxidant Properties

- Anticancer Potential

- Neuroprotective Effects

Antimicrobial Activity

Studies have demonstrated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, research on related compounds has shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the pyridine ring can enhance antimicrobial efficacy.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| This compound | Escherichia coli | 32 |

Antioxidant Properties

The antioxidant activity of this compound is significant, as evidenced by its ability to scavenge free radicals. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown that increasing concentrations of the compound lead to enhanced radical scavenging activity.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzamide derivatives. For example, compounds with similar structures have been tested against various cancer cell lines, demonstrating potent antiproliferative effects. The mechanism appears to involve the inhibition of key signaling pathways such as PI3K/AKT/mTOR.

Case Study: Antiproliferative Activity

In a study involving human cancer cell lines (MCF-7, HCT116), the compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5 |

| HCT116 | 8 |

Neuroprotective Effects

The neuroprotective effects of related compounds have been explored in models of neurodegenerative diseases. For instance, derivatives have shown promise in protecting neuronal cells from apoptosis induced by neurotoxins.

The neuroprotective mechanism may involve the modulation of c-Abl signaling pathways, which are implicated in neuronal cell death. Research indicates that these compounds can cross the blood-brain barrier effectively, enhancing their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.